molecular formula C7H3BrN4S B2718222 2-Azido-6-bromo-1,3-benzothiazole CAS No. 1564756-63-3

2-Azido-6-bromo-1,3-benzothiazole

Cat. No. B2718222
CAS RN: 1564756-63-3
M. Wt: 255.09
InChI Key: FUIDSKWAIRLQFM-UHFFFAOYSA-N
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Description

2-Azido-6-bromo-1,3-benzothiazole is a chemical compound with the molecular formula C7H3BrN4S . It’s a derivative of benzothiazole, a privileged scaffold in the field of synthetic and medicinal chemistry .


Synthesis Analysis

Benzothiazole derivatives can be synthesized through various methods. One common approach involves the reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO, providing 2-unsubstituted benzothiazoles . Another method involves the condensation of 2-aminothiophenol with aldehydes in DMF, which efficiently provides 2-substituted benzothiazoles .


Molecular Structure Analysis

The molecular structure of 2-Azido-6-bromo-1,3-benzothiazole consists of a benzothiazole core with azido and bromo substituents. The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry .


Chemical Reactions Analysis

Benzothiazoles can undergo a variety of chemical reactions. For instance, they can participate in palladium-catalyzed C-N coupling and can form dicopper complexes . They can also undergo reactions with thiocarboxylic acids to give benzo[b]thiophenes and benzothiazoles .

Scientific Research Applications

Benzothiazole: is a sulfur-containing heterocyclic compound with a benzene ring fused to a thiazole ring. It has garnered significant attention in the fields of biochemistry and medicinal chemistry due to its remarkable pharmaceutical and biological activities . Among the various benzothiazole derivatives, 2-Azido-6-bromo-1,3-benzothiazole stands out. Here’s a closer look at its applications:

Other Applications

Future Directions

Benzothiazole and its derivatives continue to be a topic of interest in the field of medicinal chemistry due to their wide range of biological activities. Future research may focus on developing more potent biologically active benzothiazole-based drugs . Additionally, there is significant interest in the synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds in the pharmaceutical sector .

properties

IUPAC Name

2-azido-6-bromo-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrN4S/c8-4-1-2-5-6(3-4)13-7(10-5)11-12-9/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUIDSKWAIRLQFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)SC(=N2)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Azido-6-bromo-1,3-benzothiazole

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